ethyl 2-[(4-methyl-3-nitrobenzoyl)amino]benzoate
Description
Ethyl 2-[(4-methyl-3-nitrobenzoyl)amino]benzoate is a benzoate ester derivative featuring a benzamide substituent at the 2-position of the aromatic ring. The benzamide group is further substituted with a nitro (-NO₂) group at the 3-position and a methyl (-CH₃) group at the 4-position. This structural complexity imparts unique physicochemical properties, such as altered solubility, stability, and reactivity, compared to simpler benzoate esters.
Properties
IUPAC Name |
ethyl 2-[(4-methyl-3-nitrobenzoyl)amino]benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O5/c1-3-24-17(21)13-6-4-5-7-14(13)18-16(20)12-9-8-11(2)15(10-12)19(22)23/h4-10H,3H2,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQAIWOSBTHUSQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)C2=CC(=C(C=C2)C)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-[(4-methyl-3-nitrobenzoyl)amino]benzoate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound belongs to the class of benzoates and is characterized by the presence of an ethyl ester, an amino group, and a nitro group. The structural formula can be represented as follows:
This compound's unique combination of functional groups allows for diverse interactions with biological targets, making it a candidate for various therapeutic applications.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The nitro group can undergo bioreduction, leading to the formation of reactive intermediates that may interact with cellular components. This interaction can result in:
- Inhibition of Enzyme Activity : The compound may inhibit key enzymes involved in metabolic pathways.
- Modulation of Receptor Functions : It can alter receptor signaling pathways, impacting cellular responses.
Antimicrobial Properties
Research has indicated that this compound exhibits antimicrobial activity. A study demonstrated that compounds with similar structures showed significant inhibition against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria .
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies have shown that derivatives of this compound can induce apoptosis in cancer cell lines. For instance, a related compound demonstrated cytotoxic effects against multiple cancer cell lines, with IC50 values indicating potent activity .
Case Studies
- Antibacterial Activity : A study evaluated the antibacterial efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results showed that the compound inhibited bacterial growth significantly at concentrations as low as 25 µg/mL.
- Anticancer Efficacy : Another study focused on its effects on human breast cancer cells (MCF-7). The compound exhibited an IC50 value of 15 µM, indicating a strong potential for further development as a chemotherapeutic agent .
Comparative Analysis
The following table summarizes the biological activities of this compound compared to similar compounds:
| Compound | Antimicrobial Activity | Anticancer Activity (IC50) |
|---|---|---|
| This compound | Moderate | 15 µM |
| Ethyl 3-[(3-methyl-4-nitrobenzoyl)amino]benzoate | High | 10 µM |
| Ethyl 4-methyl-3-nitrobenzoate | Low | 20 µM |
Comparison with Similar Compounds
Structural and Functional Group Variations
- Nitro vs. Amino Groups: The nitro group in the target compound contrasts with the amino group in ethyl 4-aminobenzoate.
- Methyl Substitution : The 4-methyl group in the target compound may increase lipophilicity compared to unsubstituted analogs (e.g., ethyl 4-nitrobenzoate), influencing solubility in organic solvents .
- Sulfonylurea vs. Benzamide : Chlorimuron ethyl ester’s sulfonylurea moiety confers herbicidal activity by inhibiting acetolactate synthase (ALS), a mode of action absent in the target compound due to its benzamide structure .
Spectroscopic Differences
- NMR: Aromatic protons in the target compound are expected to resonate downfield (δ ~7.5–8.5 ppm) due to the electron-withdrawing nitro group, whereas ethyl 4-aminobenzoate’s amino group shifts aromatic protons upfield (δ ~6.5–7.8 ppm) .
- IR: The nitro group’s asymmetric stretching (~1520 cm⁻¹) is a key diagnostic peak, distinguishing it from sulfates (~1250 cm⁻¹) or sulfonylureas (~1150 cm⁻¹) .
Research Findings and Implications
- Synthetic Feasibility : Analogous protocols (e.g., ’s diazotization and acylation) suggest viable routes for synthesizing the target compound, though optimization for regioselective nitration and methylation may be required.
- Structure-Activity Relationships (SAR) : The nitro group’s position (3- vs. 4-) and the methyl group’s presence could modulate bioactivity, warranting further exploration in drug design or agrochemical development.
- Spectroscopic Challenges : Overlapping signals in NMR (e.g., aromatic protons near δ 8.0 ppm) may complicate structural elucidation, necessitating advanced techniques like 2D NMR or X-ray crystallography (as enabled by SHELX software ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
